E3330, also known as APX3330, is a synthetic quinone derivative. It has garnered significant attention in scientific research due to its role as a selective inhibitor of the redox function of apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1, or APE1). APE1 is a multifunctional protein with essential roles in DNA repair and transcriptional regulation. By inhibiting the redox function of APE1, E3330 impacts various cellular processes, including cell signaling, growth, and the inflammatory response.
E3330 is a quinone derivative with a specific molecular structure that contributes to its interaction with APE1. It features a benzoquinone moiety linked to an undecanoic acid chain via a methylene bridge. While detailed analyses of its molecular structure are not presented in the provided literature, studies using nuclear magnetic resonance (NMR) techniques, molecular docking, and mass spectrometry have provided insights into its interaction with APE1 and its influence on the protein's conformation. ,
E3330 primarily functions by inhibiting the redox activity of APE1, but the exact mechanism remains partially unresolved. While initially thought to bind near Cys65, a residue crucial for APE1 redox activity, NMR and molecular docking studies revealed that E3330 binds within the DNA repair active site of APE1. , This binding may interfere with conformational changes necessary for redox activity or disrupt the interaction between APE1 and transcription factors. Furthermore, E3330 has been shown to promote partial unfolding of APE1, impacting regions involved in mitochondrial targeting. The inhibition of APE1's redox function by E3330 disrupts the reduction of crucial transcription factors, ultimately affecting downstream cellular processes.
Inflammation: E3330 suppresses inflammatory responses in activated macrophages by inhibiting the secretion of inflammatory cytokines (TNF-α, IL-6, IL-12) and mediators (NO, PGE2). This inhibition is attributed to its blocking of NF-κB and AP-1 transcription factors.
Hepatitis: E3330 exhibits hepatoprotective effects in various hepatitis models, including galactosamine-induced hepatitis and endotoxin-mediated hepatitis. It protects against liver injury, reduces plasma aminotransferase activity, and attenuates the elevation of plasma tumor necrosis factor activity. ,
Liver Regeneration: E3330 retards liver regeneration following partial hepatectomy in rats by inhibiting TNF-α production, suggesting a role for TNF-α in promoting liver regeneration.
Angiogenesis: E3330 exhibits anti-angiogenic effects, particularly in tumor angiogenesis, by inhibiting the growth of tumor endothelium and endothelial progenitor cells. It downregulates VEGF expression, reduces H-ras expression, lowers intracellular NO levels, and decreases HIF-1α activity.
Neuroprotection: E3330 provides neuroprotective effects against chemotherapy-induced peripheral neuropathy (CIPN). It enhances DNA repair in neurons, reduces neurotoxicity caused by platinum-based chemotherapy, and lowers DNA damage and CGRP release.
Immune Response: E3330 enhances T helper cell type 1 responses by modifying antigen-presenting cell function. It increases IL-12 surface retention, suggesting its influence on IL-12 production and secretion, ultimately impacting Th1 immune responses.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2